molecular formula C14H21NO B1195065 3-(1-Propyl-3-piperidinyl)phenol CAS No. 75240-91-4

3-(1-Propyl-3-piperidinyl)phenol

Cat. No. B1195065
CAS RN: 75240-91-4
M. Wt: 219.32 g/mol
InChI Key: HTSNFXAICLXZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-propyl-3-piperidinyl)phenol is a member of piperidines.

Scientific Research Applications

  • Neuroleptic Pharmacophore

    • The compound 3-(1-Propyl-3-piperidinyl)phenol has been studied for its role in neuroleptic agents. Research has shown that the phenyl-4-piperidinylmethanone moiety, closely related to this compound, is a significant neuroleptic pharmacophore. These compounds demonstrate potent neuroleptic activity, particularly in blocking d-amphetamine lethality and suppressing conditioned avoidance behavior (Boswell et al., 1978).
  • Key Intermediate in Synthesis

    • A compound structurally similar to this compound, namely [(3R, 4R)-3-(3,4-dimethyl-4-piperidinyl)phenol], serves as a key intermediate in the synthesis of the opioid drug Alvimopan. An improved, cost-efficient process for the preparation of this compound has been developed, enhancing the overall yield (Reddy et al., 2014).
  • Alkylation Catalyst

    • In the field of organic synthesis, compounds like this compound are used in the vapor-phase alkylation of phenol with 1-propanol. Research has demonstrated that catalysts based on CeO2–MgO exhibit high selectivity for this type of reaction, producing monoalkylated phenols efficiently (Sato et al., 1999).
  • Dopamine Agonist Properties

    • Derivatives of this compound, such as 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines, have been identified as dopamine agonists. They show pronounced central nervous system effects, including inhibition of striatal dopamine synthesis and reversal of reserpine-induced depression in rats (Jaén et al., 1990).
  • Metabolic Pathway Research

    • In the study of metabolic pathways, compounds related to this compound have been used to understand the enzymatic processes involved in the metabolism of certain drugs. For example, the study of the metabolism of Roxatidine Acetate, a histamine 2 receptor antagonist, involves analyzing derivatives of this compound (Sasaki et al., 2001).

properties

CAS RN

75240-91-4

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(1-propylpiperidin-3-yl)phenol

InChI

InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3

InChI Key

HTSNFXAICLXZMA-UHFFFAOYSA-N

SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O

synonyms

3-(3-hydroxyphenyl)-N-n-propylpiperidine
3-PPP
n-N-propyl-3(N-hydroxyphenyl)piperidine
n-N-propyl-3-(3-hydroxyphenyl)piperidine
n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer
n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer
n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer
preclamol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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